molecular formula C11H16N2O2 B3256909 Diethyl(3-nitrobenzyl)amine CAS No. 27958-92-5

Diethyl(3-nitrobenzyl)amine

Cat. No. B3256909
CAS RN: 27958-92-5
M. Wt: 208.26 g/mol
InChI Key: PRWBWWISPHBPIA-UHFFFAOYSA-N
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Description

Diethyl(3-nitrobenzyl)amine is an organic compound that contains nitrogen . It is also known as Benzenemethanamine, N,N-diethyl-3-nitro- . The compound has a molecular formula of C11H16N2O2 and a molecular weight of 208.26 .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of copper-based metal-organic frameworks to promote oxidative couplings . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .


Molecular Structure Analysis

Amines, including this compound, structurally resemble ammonia in that the nitrogen can bond up to three hydrogens, but amines also have additional properties based on their carbon connectivity .


Chemical Reactions Analysis

Amines exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability, which make them valuable building blocks in organic synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various chemical reactions .


Physical And Chemical Properties Analysis

This compound has a boiling point of 145-148 °C (Press: 6 Torr), a density of 1.091±0.06 g/cm3 (Predicted), and an acidity coefficient (pKa) of 9.16±0.25 (Predicted) .

Future Directions

The development of new techniques for the preparation of organic compounds like Diethyl(3-nitrobenzyl)amine is important, with catalytic processes being key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale . This suggests potential future directions for the synthesis and application of this compound and similar compounds.

properties

IUPAC Name

N-ethyl-N-[(3-nitrophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-12(4-2)9-10-6-5-7-11(8-10)13(14)15/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWBWWISPHBPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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